(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
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Overview
Description
(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic compound characterized by its unique thiazole ring structure and butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the butoxyphenyl group. The final step involves the formation of the acetic acid moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The butoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted butoxyphenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as an inhibitor or activator of specific biochemical pathways.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance polymers and protective coatings.
Mechanism of Action
The mechanism of action of (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, altering their activity and modulating various biochemical pathways. The thiazole ring and butoxyphenyl group play a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure, used as a precursor in polymer synthesis.
Noble Gas Compounds:
Uniqueness
What sets (2-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid apart is its combination of a thiazole ring with a butoxyphenyl group, providing a unique set of chemical and biological properties. This structural uniqueness allows for diverse applications across multiple scientific disciplines.
Properties
Molecular Formula |
C19H24N2O7S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[2-[[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H24N2O7S2/c1-2-3-7-28-14-6-4-5-13(8-14)21-15-11-30(25,26)12-16(15)29-19(21)20-17(22)9-27-10-18(23)24/h4-6,8,15-16H,2-3,7,9-12H2,1H3,(H,23,24) |
InChI Key |
FDWWTQNDNPQMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COCC(=O)O |
Origin of Product |
United States |
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